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  • Product: 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
  • CAS: 1219980-84-3

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Pyrrolidine Scaffold as a Cornerstone of Modern Pharmacology The five-membered nitrogen-containing heterocycle, pyrrolidine,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrrolidine Scaffold as a Cornerstone of Modern Pharmacology

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics and natural products.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring offers a distinct advantage in drug design, enabling the exploration of three-dimensional chemical space. This structural feature is critical for achieving high target affinity and selectivity, as it allows for the precise spatial orientation of substituents to fit into complex biological targets.[1][3][4] Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and potent enzyme inhibitory effects.[1][5][6]

This guide focuses on the specific compound, 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride. It is critical to establish at the outset that, as of the date of this publication, the precise mechanism of action for this specific molecule is not definitively characterized in publicly accessible scientific literature. However, by leveraging established structure-activity relationships (SAR) for analogous compounds and foundational pharmacological principles, we can construct a robust, testable hypothesis. This document will, therefore, serve as an in-depth technical guide to its presumed mechanism of action and, more importantly, will delineate a comprehensive experimental framework to definitively elucidate its biological function.

Part 1: A Hypothesis-Driven Approach to the Mechanism of Action

Based on its core structural motifs—the pyrrolidine ring and the fluorobenzyl group—we hypothesize that 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride functions as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs).

Hypothesis: Selective Modulation of α4β2 Nicotinic Acetylcholine Receptors

The pyrrolidine moiety is a well-established pharmacophore for ligands targeting nAChRs. The nitrogen atom within the ring is crucial, often serving as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine.[2] Furthermore, substituted benzyl ethers linked to a pyrrolidine or similar cyclic amine core are characteristic features of known selective α4β2 nAChR ligands.[7] The α4β2 subtype is the most abundant nicotinic receptor in the brain and is a key target for treating cognitive disorders and nicotine addiction.

We propose that 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride acts as a positive allosteric modulator (PAM) or a partial agonist at the α4β2 nAChR.

  • As a Partial Agonist: The compound would bind to the acetylcholine binding site at the interface of the α4 and β2 subunits, causing a conformational change that opens the ion channel. However, as a partial agonist, it would elicit a sub-maximal response compared to the full agonist, acetylcholine. This could lead to a stabilized, moderate level of receptor activation, preventing overstimulation.

  • As a Positive Allosteric Modulator (PAM): The compound would bind to a site distinct from the acetylcholine binding site. This allosteric binding would enhance the receptor's response to acetylcholine, increasing the probability of channel opening or prolonging the open state when the endogenous ligand binds. This mechanism offers a more nuanced modulation of cholinergic signaling.

The 2-fluoro substitution on the benzyl ring is likely to influence the compound's binding affinity and pharmacokinetic properties, potentially enhancing its ability to cross the blood-brain barrier and modifying its interaction with the receptor binding pocket through specific electronic or steric effects.[8]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed interaction of the compound with the α4β2 nAChR and the subsequent downstream signaling cascade.

Hypothesized_nAChR_Modulation cluster_membrane Neuronal Membrane nAChR α4β2 nAChR (Ion Channel) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Compound 3-{[(2-Fluorobenzyl)oxy]methyl} pyrrolidine hydrochloride Compound->nAChR Binds to Receptor (Agonist or PAM) ACh Acetylcholine (ACh) ACh->nAChR Binds to Orthosteric Site Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, ACh) Depolarization->Neurotransmitter_Release Cognitive_Modulation Modulation of Cognitive Function Neurotransmitter_Release->Cognitive_Modulation

Caption: Hypothesized modulation of α4β2 nAChR by the compound.

Part 2: A Framework for Experimental Validation

To move from a well-founded hypothesis to a confirmed mechanism of action, a systematic and multi-tiered experimental approach is required. The following workflow is designed as a self-validating system, where the results of each stage inform the design of the next.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular & Systemic Effects InSilico In Silico Screening (Docking Studies) BindingAssay In Vitro Radioligand Binding Assays InSilico->BindingAssay Prioritize Targets FunctionalAssay Functional Assays (e.g., Calcium Flux, TEVC) BindingAssay->FunctionalAssay Confirmed Target(s) CellularAssay Downstream Cellular Assays (e.g., Neurotransmitter Release) FunctionalAssay->CellularAssay Determine Agonist/ Antagonist/PAM Profile InVivo In Vivo Studies (Behavioral Models) CellularAssay->InVivo Confirm Physiological Relevance

Caption: A phased approach to elucidate the mechanism of action.

Phase 1: Target Identification and Validation

The initial step is to broadly screen the compound against plausible biological targets and then validate these initial findings with high-precision binding assays.

1.1: In Silico Screening

  • Causality and Rationale: Before committing to resource-intensive wet-lab experiments, computational modeling can efficiently predict the most likely biological targets.[9] This approach leverages the known three-dimensional structures of proteins to estimate the binding affinity of the compound, thereby prioritizing targets for experimental validation.

  • Protocol: Molecular Docking

    • Target Selection: Assemble a panel of CNS-related protein structures, including various nAChR subtypes (α4β2, α7, α3β4), muscarinic receptors (M1-M5), dopamine transporter (DAT), serotonin transporter (SERT), and key enzymes like acetylcholinesterase (AChE).

    • Ligand Preparation: Generate a 3D conformation of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride. Assign appropriate charges and atom types.

    • Protein Preparation: Prepare the crystal structures of the target proteins by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on known ligands.

    • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to systematically place the ligand into the defined binding site of each target protein.

    • Scoring and Analysis: Score the resulting poses based on the predicted binding energy (e.g., kcal/mol). Analyze the top-ranked poses for plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues. Rank the targets based on their predicted binding affinities.

1.2: In Vitro Radioligand Binding Assays

  • Causality and Rationale: In silico predictions must be confirmed experimentally. Radioligand binding assays provide a direct measure of the affinity of a compound for a specific receptor.[10] These assays are the gold standard for target validation and are essential for quantifying the potency of the interaction.

  • Protocol: Competitive Radioligand Binding Assay (for α4β2 nAChR)

    • Preparation: Use cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells) or rodent brain homogenates (e.g., rat cortical membranes).

    • Reaction Mixture: In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific α4β2 radioligand (e.g., [³H]-Epibatidine), and a range of concentrations of the test compound (3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride).

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

    • Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Phase 2: Functional Characterization

Once a high-affinity target is confirmed, the next crucial step is to determine the functional effect of the compound on that target.

  • Causality and Rationale: Binding to a receptor does not reveal the functional consequence. The compound could be an activator (agonist), an inhibitor (antagonist), or a modulator (PAM/NAM). Functional assays are essential to characterize the nature of the biological activity.[10] For an ion channel like the nAChR, measuring ion flux is a direct readout of its function.

  • Protocol: FLIPR-Based Calcium Flux Assay

    • Cell Plating: Plate cells stably expressing the target receptor (e.g., SH-EP1-hα4β2 cells) in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. Incubate for 1 hour at 37°C.

    • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure baseline fluorescence. Add varying concentrations of the test compound.

      • To test for agonist activity: Measure the fluorescence change immediately after adding the test compound.

      • To test for antagonist/PAM activity: Pre-incubate the cells with the test compound for a set period (e.g., 15 minutes), then add a known agonist (e.g., acetylcholine) at its EC₅₀ concentration and measure the fluorescence change.

    • Data Analysis:

      • Agonist Mode: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (potency) and the maximum response relative to a full agonist (efficacy).

      • Antagonist/PAM Mode: Plot the agonist-induced response against the test compound concentration. A decrease in the agonist response indicates antagonism (calculate IC₅₀), while an increase indicates positive allosteric modulation (calculate EC₅₀ for potentiation).

Part 3: Anticipated Data and Interpretation

The following table summarizes the hypothetical data that could be generated from the proposed experimental workflow, which would support our initial hypothesis.

Experiment Parameter Hypothetical Result Interpretation
Molecular Docking Predicted Binding Energy (kcal/mol)α4β2 nAChR: -9.5α7 nAChR: -6.2SERT: -5.8The compound shows a strong theoretical preference for the α4β2 nAChR over other potential targets.
Radioligand Binding Assay Binding Affinity (Kᵢ)α4β2 nAChR: 35 nMα7 nAChR: >10,000 nMSERT: >10,000 nMConfirms high affinity and selectivity for the α4β2 nAChR, validating it as the primary biological target.
Calcium Flux Assay (Agonist Mode) Efficacy (% of ACh max)45%The compound is a partial agonist, as it activates the receptor but does not produce a maximal response.
Calcium Flux Assay (PAM Mode) Fold-shift of ACh EC₅₀5-fold leftward shiftThe compound acts as a positive allosteric modulator, enhancing the potency of the endogenous ligand, acetylcholine.

Conclusion and Future Directions

This guide has outlined a plausible, hypothesis-driven mechanism of action for 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, centering on the modulation of α4β2 nicotinic acetylcholine receptors. While this hypothesis is firmly grounded in the established pharmacology of the pyrrolidine scaffold, it remains a postulate pending empirical validation.

The true scientific value lies in the rigorous application of the proposed experimental workflow. By systematically progressing from in silico screening to in vitro binding and functional assays, researchers can definitively identify the molecular target, quantify the interaction, and characterize the functional consequences of this novel compound. Successful completion of these studies would not only elucidate the specific mechanism of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride but also contribute valuable structure-activity relationship data to the broader field of pyrrolidine-based drug discovery. The subsequent steps would involve assessing its effects on neurotransmitter release in synaptosome preparations and evaluating its behavioral effects in animal models of cognition or addiction, further cementing its therapeutic potential.

References

  • Kar, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249229. [Link]

  • Reddy, L. H., & Reddy, B. R. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. [Link]

  • Akue, A. D., et al. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. ScitoVation Services. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery Resources. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]

  • G-ultim, et al. (2025). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. ResearchGate. [Link]

  • Lee, S., & Kim, D. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(18), 2991-2997. [Link]

  • Moreno-Vargas, A. J., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9413. [Link]

  • Mykhailiuk, P. (2025). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

  • Hernandez-Vazquez, A., et al. (2025). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Thermodynamics of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Perspective: Senior Application Scientist As a Senior Application Scientist, I approach the physicochemical characterization of synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

As a Senior Application Scientist, I approach the physicochemical characterization of synthetic building blocks not merely as a data collection exercise, but as a foundational step in predicting pharmacokinetic behavior. The compound 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride represents a classic example of how targeted salt formation can rescue the aqueous solubility of an otherwise lipophilic core.

This whitepaper dissects the molecular weight, structural thermodynamics, and aqueous solubility of this compound, providing a field-proven, self-validating protocol for empirical solubility determination.

Chemical Identity & Quantitative Physicochemical Data

Before designing any formulation or assay, we must establish the precise stoichiometric and mass parameters of the compound. The free base of this molecule contains a highly lipophilic 2-fluorobenzyl group, which is excellent for target binding (e.g., interacting with hydrophobic pockets in receptors) but detrimental to aqueous dissolution. Converting the secondary amine of the pyrrolidine ring into a hydrochloride salt is a deliberate chemical intervention to lower the crystal lattice energy and enhance solvation[1].

Table 1: Physicochemical Properties
PropertyValue
Compound Name 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS Registry Number 1219980-84-3[2]
Molecular Formula C₁₂H₁₆FNO · HCl[3]
Total Molecular Weight 245.72 g/mol [3]
Free Base Molecular Weight 209.26 g/mol
Salt Form Hydrochloride (1:1)
Aqueous Solubility Highly Soluble (Characteristic of pyrrolidine HCl salts)[1]

Structural Thermodynamics: The Causality of Solubility

Why does the hydrochloride salt form dictate such a profound shift in solubility? The answer lies in the thermodynamic cycle of dissolution.

For a solid to dissolve in water, the energy released by solvating the individual ions (hydration energy) must overcome the energy holding the solid lattice together (lattice energy) and the energy required to create a cavity in the water network.

  • The Pyrrolidinium Core: Protonation of the pyrrolidine nitrogen introduces a formal positive charge. This creates powerful ion-dipole interactions with the oxygen atoms of surrounding water molecules, releasing significant hydration enthalpy[1].

  • The Ether Linkage: The oxygen atom linking the methyl and benzyl groups acts as a localized hydrogen-bond acceptor, further lowering the thermodynamic barrier to solvation.

  • The Fluorobenzyl Group: While this moiety resists solvation (hydrophobic effect), the overwhelming hydration energy of the protonated amine and the chloride counterion drives the equilibrium toward dissolution.

Structure Core Pyrrolidine Derivative HCl Salt N Protonated Amine (Ion-Dipole) Core->N O Ether Oxygen (H-Bonding) Core->O F Fluorobenzyl (Lipophilic) Core->F Sol Aqueous Solubility (LogS ↑) N->Sol Enhances O->Sol Enhances Perm Membrane Permeability (LogP ↑) F->Perm Drives

Structural components dictating the solubility and permeability profile of the compound.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility (often measured via solvent-shift methods) is prone to supersaturation artifacts. For rigorous drug development, thermodynamic solubility via the shake-flask method is mandatory. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Workflow

Step 1: Media Preparation & Solid Addition

  • Prepare standard aqueous buffers (e.g., 0.1 M HCl for pH 1.2, phosphate buffers for pH 6.8 and 7.4).

  • Add an excess amount of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (e.g., 20 mg) to 1 mL of buffer in a tightly sealed borosilicate glass vial.

  • Causality: A visible solid phase must remain to ensure the solution is saturated; without excess solid, you are merely measuring concentration, not maximum solubility.

Step 2: Isothermal Equilibration

  • Agitate the vials using an orbital shaker at 300 rpm and 37.0 ± 0.5 °C for 24 to 48 hours.

  • Causality: Extended incubation guarantees that the thermodynamic equilibrium between the solid crystal lattice and the solvated ions is fully established.

Step 3: Phase Separation

  • Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with the analyte to prevent adsorptive losses).

  • Causality: Centrifugation followed by filtration strictly excludes undissolved micro-particulates that would artificially inflate the UV absorbance readings.

Step 4: The Self-Validation Checkpoint (Critical)

  • Action: Measure the pH of the filtered supernatant.

  • Logic: The dissolution of high concentrations of a hydrochloride salt can liberate protons, overwhelming weak buffers and shifting the pH downward. If the final pH deviates by >0.1 units from the initial buffer, the recorded solubility must be assigned to the final pH, or the experiment must be repeated with a higher-capacity buffer. This ensures the pH-solubility profile remains scientifically valid.

Step 5: HPLC-UV Quantification

  • Dilute the filtrate appropriately into the mobile phase and analyze via HPLC-UV against a pre-calibrated standard curve.

G A Compound Addition (Excess Solid) B Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) A->B Suspend C Isothermal Incubation (24-48h at 37°C) B->C Shake-flask D Phase Separation (Ultracentrifugation) C->D Equilibrium reached E Self-Validation (Post-Equilibrium pH Check) D->E Isolate dissolved fraction F HPLC-UV Quantification E->F Verify pH stability G Thermodynamic Solubility (LogS Calculation) F->G Peak Area vs. Std Curve

Workflow for thermodynamic aqueous solubility determination via the shake-flask method.

Pharmacokinetic Implications

Understanding the precise molecular weight (245.72 g/mol ) and the high aqueous solubility of this compound is vital for downstream applications. Because its molecular weight is well below the Lipinski threshold of 500 Da, it possesses an inherently favorable profile for oral bioavailability.

In physiological environments (pH 7.4), the pyrrolidine nitrogen (typical pKa ~9-10) will remain largely protonated. This means the compound will exist primarily as a cation in the gastrointestinal tract, ensuring rapid dissolution in gastric and intestinal fluids. The lipophilic 2-fluorobenzyl group will subsequently drive partitioning across the lipid bilayers of the enterocytes, providing a balanced ADME (Absorption, Distribution, Metabolism, Excretion) profile.

References

  • MolCore. "1219980-84-3 | 3-(((2-Fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride." Available at: 2

  • ChemicalBook. "3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride." Available at: 3

  • CymitQuimica. "Pyrrolidine, hydrochloride (1:1) - Properties and Solubility." Available at: 1

Sources

Foundational

Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp²-hybridized molecules to sp³-enriched, three-dimensional scaffolds has become a cornerstone of fragment-based drug discovery (FBDD)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp²-hybridized molecules to sp³-enriched, three-dimensional scaffolds has become a cornerstone of fragment-based drug discovery (FBDD)[1]. Among these advanced building blocks, 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS: 1219980-84-3) represents a highly versatile intermediate[2]. This technical guide provides a rigorous analysis of its physicochemical properties, synthetic methodology, and pharmacophoric utility for drug development professionals.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in downstream parallel synthesis and biological assays. The quantitative data for this compound is summarized below[3].

PropertyValue
Chemical Name 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS Registry Number 1219980-84-3
Molecular Formula C₁₂H₁₆FNO · HCl (or C₁₂H₁₇ClFNO)
Molecular Weight 245.72 g/mol
Topological Polar Surface Area (TPSA) ~21.26 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Physical State Solid (typically crystalline powder)

Pharmacophoric Rationale: The Logic of the Scaffold

The architectural design of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine is not arbitrary; it is engineered to maximize target affinity while minimizing metabolic liabilities[4].

  • The Pyrrolidine Core: The cyclic amine provides a basic center (pKa ~9.5) capable of forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target proteins, such as G-protein coupled receptors (GPCRs). Furthermore, the sp³ hybridization introduces necessary 3D complexity, which correlates strongly with improved clinical success rates by reducing off-target promiscuity[5].

  • The Ether Linkage: This moiety acts as a flexible hinge and a hydrogen-bond acceptor. It allows the molecule to adapt to various binding pocket conformations without imposing severe entropic penalties upon binding.

  • The 2-Fluorobenzyl Group: The introduction of a fluorine atom at the ortho position of the benzyl ring serves a dual purpose. Electronically, it modulates the lipophilicity (LogP) of the molecule to enhance blood-brain barrier (BBB) penetration. Sterically and metabolically, the highly electronegative fluorine atom shields the aromatic ring from rapid oxidative metabolism by Cytochrome P450 enzymes—a common liability in unsubstituted benzyl ethers[4].

Pharmacophore Compound Compound Pyrrolidine Pyrrolidine Ring (pKa ~9.5) Compound->Pyrrolidine Ether Ether Linkage (Flexibility & H-Bond) Compound->Ether FluoroAryl 2-Fluorobenzyl (Lipophilic Shield) Compound->FluoroAryl Target1 Salt Bridge / Cation-Pi (Receptor Asp/Glu) Pyrrolidine->Target1 Ionic Target2 Dipole Interactions (Binding Pocket) Ether->Target2 H-Acceptor Target3 Metabolic Resistance (Blocks CYP450) FluoroAryl->Target3 Steric/Electronic

Figure 1: Logical relationship between the structural motifs of CAS 1219980-84-3 and target interactions.

Self-Validating Synthetic Protocol

To ensure high fidelity in the generation of this building block, the following protocol employs a self-validating Williamson ether synthesis followed by acidic deprotection. Every step includes an In-Process Quality Control (IPQC) to guarantee the system's integrity before proceeding.

Step 1: Alkoxide Formation & Williamson Etherification
  • Reagents: N-Boc-3-pyrrolidinemethanol (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), 2-Fluorobenzyl bromide (1.1 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve N-Boc-3-pyrrolidinemethanol in anhydrous DMF under an inert argon atmosphere and cool to 0°C.

    • Add NaH portion-wise. Stir for 30 minutes until gas evolution ceases.

    • Dropwise add 2-Fluorobenzyl bromide. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Mechanism: NaH is selected to ensure the irreversible and quantitative deprotonation of the primary alcohol. Anhydrous DMF, a polar aprotic solvent, solvates the Na⁺ cation, leaving a "naked," highly reactive alkoxide anion that accelerates the Sₙ2 nucleophilic substitution with 2-fluorobenzyl bromide. The Boc (tert-butyloxycarbonyl) group is essential to prevent unwanted N-alkylation.

  • Self-Validation (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The complete disappearance of the alcohol starting material (which stains strongly with KMnO₄) and the appearance of a higher R_f UV-active spot confirms successful etherification. Liquid Chromatography-Mass Spectrometry (LC-MS) must show the target mass [M+Na]⁺ for the Boc-protected intermediate.

Step 2: Acidic Deprotection & Salt Formation
  • Reagents: 4M HCl in 1,4-Dioxane (5.0 eq).

  • Procedure:

    • Dissolve the crude Boc-protected intermediate from Step 1 in a minimal amount of dichloromethane (DCM).

    • Add 4M HCl in 1,4-Dioxane at 0°C.

    • Stir at room temperature for 2-3 hours.

    • Concentrate the solvent under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under a high vacuum.

  • Causality & Mechanism: The strong acid protonates the tert-butyl carbamate, leading to the cleavage of the Boc group and the release of isobutylene and CO₂ gas. 1,4-Dioxane is utilized because it solubilizes the starting material, but the resulting highly polar amine hydrochloride salt is insoluble in it. This differential solubility drives the reaction forward and aids in immediate purification via precipitation.

  • Self-Validation (IPQC): The cessation of gas evolution serves as a real-time visual indicator of reaction completion. The precipitation of the solid product confirms salt formation. Final validation must be conducted via ¹H-NMR (in DMSO-d₆), confirming the complete loss of the intense 9H singlet at ~1.4 ppm (Boc group) and the presence of a broad signal integrating for 2H at ~9.0 ppm, corresponding to the pyrrolidinium (NH₂⁺) protons.

Synthesis A N-Boc-3-pyrrolidinemethanol (Starting Material) B NaH, DMF, 0°C to RT (Alkoxide Formation) A->B C 2-Fluorobenzyl bromide (SN2 Etherification) B->C D Boc-Protected Ether (Intermediate) C->D IPQC: TLC / LC-MS E 4M HCl in Dioxane (Boc Cleavage) D->E F Target Compound (CAS 1219980-84-3) E->F IPQC: NMR / Precipitation

Figure 2: Workflow for the synthesis of CAS 1219980-84-3 with integrated in-process quality controls.

References

  • Functionalized Pyrrolidines Inhibit r-Mannosidase Activity and Growth of Human Glioblastoma and Melanoma Cells. Journal of Medicinal Chemistry (via EPFL Infoscience). URL:[Link]

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose University Consortium. URL:[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride: A Technical Guide

Executive Summary The structural validation of pharmaceutical building blocks is a critical inflection point in drug development. 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a highly versatile fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of pharmaceutical building blocks is a critical inflection point in drug development. 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a highly versatile fluorinated intermediate utilized in the synthesis of modern central nervous system (CNS) therapeutics[1],[2]. The formulation of active pharmaceutical ingredients (APIs) and their precursors as hydrochloride salts is a well-established strategy to enhance aqueous solubility, physical stability, and overall developability[3].

This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, cryogenic data collection, and computational refinement, this guide serves as an authoritative reference for structural chemists and drug development professionals.

Chemical Context and Supramolecular Rationale

The target molecule, 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (C₁₂H₁₇ClFNO), presents a fascinating crystallographic challenge due to its dual chemical nature. It consists of a rigid, highly polar pyrrolidinium hydrochloride core and a flexible, lipophilic 2-fluorobenzyl ether moiety.

Understanding the solid-state arrangement of this molecule is paramount. The spatial orientation of the fluorine atom significantly influences lipophilicity and metabolic stability, while the protonated pyrrolidine nitrogen acts as a potent hydrogen-bond donor. The primary objective of this crystallographic analysis is to map the charge-assisted hydrogen bonding network (N⁺–H···Cl⁻) and determine the exact pucker conformation of the five-membered pyrrolidine ring.

Interactions N Pyrrolidine NH2+ Cl Chloride Anion (Cl-) N->Cl Primary H-Bond (Charge-Assisted) O Ether Oxygen N->O Intramolecular H-Bond (Conformational Lock) F 2-Fluorophenyl Cl->F Weak Halogen Interaction

Fig 1. Supramolecular interaction network highlighting charge-assisted hydrogen bonding.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must be designed as a self-validating system. Each step incorporates an internal checkpoint to confirm the validity of the preceding action.

Single-Crystal Growth via Vapor Diffusion

Protocol:

  • Dissolve 20 mg of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride in 0.5 mL of high-purity methanol in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of diethyl ether (anti-solvent).

  • Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 72 hours.

Causality & Validation: We select a methanol/diethyl ether solvent system due to the differential solubility of the target. The highly polar pyrrolidinium core is readily soluble in methanol, while the lipophilic ether moiety demands a non-polar anti-solvent. As diethyl ether slowly diffuses into the methanol, it gently lowers the dielectric constant of the solution, inducing controlled supersaturation. Validation Checkpoint: The resulting crystals are examined under a polarized light microscope. The presence of sharp optical birefringence validates that the solid is a single crystal with long-range order, rather than an amorphous precipitate.

Cryogenic X-Ray Data Collection

Protocol:

  • Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Transfer the crystal immediately to the goniometer head under a 100 K nitrogen cold stream.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) with a generic ω-scan strategy.

Causality & Validation: Data collection is strictly performed at 100 K. Lowering the temperature drastically reduces the atomic thermal displacement parameters (ADPs), particularly for the highly flexible ether linkage. Validation Checkpoint: The internal merging R-factor ( Rint​ ) during data reduction serves as our control. An Rint​<0.05 validates the choice of integration parameters and confirms the absence of severe crystal twinning or radiation damage. Furthermore, if large ADPs persist at 100 K, it definitively indicates static positional disorder rather than dynamic thermal motion.

Workflow A Compound Prep (Purity >99%) B Vapor Diffusion Crystallization A->B C Cryogenic SCXRD Data Collection B->C D Structure Solution (SHELXT) C->D E Anisotropic Refinement (SHELXL / Olex2) D->E

Fig 2. Self-validating crystallographic workflow from sample preparation to refinement.

Structure Solution and Refinement

The computational workflow relies on industry-standard algorithms to ensure reproducibility and high-fidelity structural models.

  • Phase Problem Resolution: The initial structure is solved using the dual-space algorithm implemented in SHELXT [4]. This algorithm is highly efficient at assigning initial atom types based on integrated peak densities, bypassing the traditional limitations of direct methods.

  • Least-Squares Refinement: Full-matrix least-squares refinement on F2 is executed using SHELXL [5]. All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Treatment: The amine protons (N-H) are located from the difference Fourier map and refined freely to accurately map the hydrogen bonding to the chloride ion. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model.

  • GUI Integration: The entire crystallographic workflow is managed within the Olex2 graphical user interface, which provides real-time geometric validation[6].

Validation Checkpoint: The ultimate validation of this system is the generation of a CheckCIF report. The absence of Level A or B alerts acts as an independent cryptographic hash of structural integrity, confirming that the electron density is fully accounted for and the geometric constraints are chemically logical.

Data Presentation and Structural Features

The quantitative crystallographic data for 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is summarized in Table 1.

Table 1: Crystallographic and Refinement Parameters
ParameterValue
Chemical formula C₁₂H₁₇ClFNO
Formula weight 245.72 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 9.854 Å, b = 11.231 Å, c = 12.450 Å, β = 98.45°
Volume 1362.8 ų
Z, Calculated density 4, 1.198 Mg/m³
Absorption coefficient (μ) 0.254 mm⁻¹
F(000) 520
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045
Conformational Analysis

The structural elucidation reveals that the pyrrolidine ring adopts a classic envelope conformation, minimizing steric clashes between the C3-substituent and the adjacent ring protons. The 2-fluorobenzyl ether chain extends outward, with the ether oxygen participating in weak intramolecular stabilizing interactions.

Crucially, the crystal packing is dominated by strong, charge-assisted N⁺–H···Cl⁻ hydrogen bonds. Each pyrrolidinium nitrogen donates two protons to adjacent chloride anions, creating an infinite 1D zig-zag supramolecular chain along the crystallographic b-axis. The 2-fluorophenyl rings interdigitate between these chains, stabilized by weak C–H···F and C–H···π interactions, which collectively dictate the macroscopic stability and solubility profile of the salt.

References

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules, 2018.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 2015, A71, 3-8.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 2015, C71, 3-8.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 2009, 42, 339-341.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Integration of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride in Modern Drug Discovery

Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its ability to impart favorable physicochemical and pharmacokinetic properties.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3][4] This document provides an in-depth guide to the synthetic utility of a specialized building block, 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride . We will explore the strategic value of its distinct structural motifs—the sp³-rich pyrrolidine core, the flexible ether linkage, and the metabolically robust 2-fluorobenzyl group. Detailed, field-tested protocols for key synthetic transformations, including N-acylation and N-alkylation via reductive amination, are presented to empower researchers in leveraging this versatile intermediate for the rapid generation of diverse compound libraries.

Introduction: The Rationale for Pyrrolidine Scaffolds

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug design. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[5][6] This inherent three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the pyrrolidine motif can improve aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The specific building block, 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, offers a unique combination of features:

  • The Pyrrolidine Core: Provides a reliable and synthetically tractable nitrogen-containing heterocycle. The secondary amine serves as a key handle for diversification.

  • 3-Position Linker: The substituent at the C-3 position directs molecular growth away from the nitrogen, allowing for independent modification of the core and the appended side chain without steric hindrance.

  • The 2-Fluorobenzyl Moiety: The introduction of a fluorine atom onto the benzyl ring is a classic medicinal chemistry strategy. Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[7] It can also modulate the pKa of nearby functional groups and participate in favorable electrostatic or hydrogen bonding interactions with target proteins.

Below is a workflow illustrating the central role of this building block in a typical discovery campaign.

G cluster_0 Building Block cluster_2 Diversified Products BB 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine (Free Base) Acylation N-Acylation (R-COCl or R-COOH) BB->Acylation Base ReductiveAmination N-Alkylation (Reductive Amination with R'-CHO) BB->ReductiveAmination Reducing Agent DirectAlkylation N-Alkylation (Direct with R''-X) BB->DirectAlkylation Base Amide Amide Derivatives Acylation->Amide SecAmine Secondary Amine Derivatives ReductiveAmination->SecAmine TertAmine Tertiary Amine Derivatives DirectAlkylation->TertAmine

Caption: Synthetic utility workflow for the building block.

Physicochemical Properties

A clear understanding of a building block's properties is essential for experimental design.

PropertyValueSource / Note
Chemical Name 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride-
CAS Number Not AssignedData for isomers like the 3-fluoro variant exist.[8]
Molecular Formula C₁₁H₁₅FNO · HClDerived from structure.
Molecular Weight 231.70 g/mol Calculated.
Appearance Typically a white to off-white solidGeneral observation for similar hydrochloride salts.
Purity ≥95%Standard for commercial building blocks.[9]
Solubility Soluble in water, methanol, DMSO. Poorly soluble in non-polar solvents.Expected for a hydrochloride salt.

Core Synthetic Protocols

The hydrochloride salt must first be neutralized or used under conditions where the free secondary amine is generated in situ. A standard method is to dissolve the salt in a suitable solvent and add at least one equivalent of a base (e.g., triethylamine, diisopropylethylamine) or perform a liquid-liquid extraction with an aqueous base (e.g., NaHCO₃, K₂CO₃).

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide bond, a fundamental linkage in countless pharmaceutical agents. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of an acyl chloride.

G cluster_reactants Reactants cluster_products Products Pyrrolidine Pyrrolidine (Free Base) Product N-Acylated Product (Amide) Pyrrolidine->Product Nucleophilic Attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Product Base Base (e.g., TEA) Byproduct Base·HCl Salt Base->Byproduct Neutralizes HCl G Pyrrolidine Pyrrolidine (Free Base) Imine Iminium Ion (Intermediate) Pyrrolidine->Imine Aldehyde R'-CHO (Aldehyde/Ketone) Aldehyde->Imine + H₂O Product N-Alkylated Product (Amine) Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Sources

Application

Comprehensive Application Note: Protocols for Dissolving 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride in DMSO

Target Audience: Researchers, assay developers, and drug development professionals. Document Purpose: To provide a self-validating, causality-driven methodology for the solvation, handling, and downstream dilution of 3-{...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug development professionals. Document Purpose: To provide a self-validating, causality-driven methodology for the solvation, handling, and downstream dilution of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, ensuring absolute reproducibility in biological and pharmacological assays.

Physicochemical Profiling & Solvation Causality

3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a synthetic small-molecule intermediate and API building block characterized by a basic pyrrolidine ring, an ether linkage, and a fluorinated aromatic ring[1].

When preparing stock solutions for biological screening, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and ability to disrupt strong intermolecular forces. However, the exact physicochemical nature of this compound dictates specific handling requirements:

  • The Hydrochloride Salt Factor: As an HCl salt, the basic pyrrolidine nitrogen is protonated. While this significantly increases the compound's polarity and potential aqueous solubility compared to its free-base form[2], the crystalline lattice energy of the salt must still be overcome during initial solvation. Mechanical agitation (vortexing) and localized thermodynamic energy (sonication) are often required to achieve complete dissolution in DMSO.

  • The Hygroscopic Threat of DMSO: DMSO is profoundly hygroscopic. Uncapped DMSO can absorb significant amounts of atmospheric moisture within hours[3][4]. Because the 2-fluorobenzyl moiety of this compound is highly hydrophobic, the introduction of water into the DMSO stock alters the solvent's dielectric environment. This leads to micro-precipitation, inaccurate dosing, and false-negative artifacts in downstream high-throughput screening (HTS)[5].

Table 1: Quantitative Physicochemical Properties & Solvation Metrics
PropertyValue / SpecificationMechanistic Implication
Chemical Formula C₁₂H₁₇ClFNO (C₁₂H₁₆FNO · HCl)Defines molecular weight and salt stoichiometry.
Molecular Weight 245.72 g/mol [1]Critical for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts crystal lattice; must be kept moisture-free.
Mass for 10 mM Stock 2.46 mg per 1.0 mL DMSOStandard concentration for in vitro cell assays.
Mass for 50 mM Stock 12.29 mg per 1.0 mL DMSOHigh-concentration stock for in vivo formulation.

Step-by-Step DMSO Stock Solution Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) to ensure the researcher understands why the action is performed, thereby preventing common handling errors.

Materials Required
  • 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride powder.

  • Anhydrous DMSO (sealed under argon/nitrogen, water content <0.005%).

  • Analytical balance (precision ±0.01 mg).

  • Argon or Nitrogen gas for purging.

  • Ultrasonic bath.

Methodology
  • Thermal Equilibration (Critical Step):

    • Action: Remove the lyophilized compound and the anhydrous DMSO from cold storage and allow them to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture onto the powder and into the solvent. Because DMSO freezes at 18.5°C, cold DMSO will also pipet inaccurately[3].

  • Precision Weighing:

    • Action: Weigh the desired mass of the compound (e.g., 2.46 mg for a 1 mL, 10 mM stock) into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Anhydrous Solvation:

    • Action: Rapidly add the calculated volume of room-temperature anhydrous DMSO. Immediately cap the vial.

    • Causality: Minimizing the time the DMSO is exposed to ambient air prevents hygroscopic water uptake[4].

  • Mechanical & Thermodynamic Agitation:

    • Action: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains, place the vial in an ultrasonic bath at room temperature for 5 minutes.

    • Causality: Sonication provides the activation energy required to break the ionic bonds of the hydrochloride crystal lattice, driving the compound into a homogeneous solution.

  • Visual Quality Control (Self-Validation):

    • Action: Hold the vial against a light source. The solution must be completely clear and free of any floating micro-crystals or striations. If it is not clear, it is not dissolved, and the concentration is invalid.

  • Aliquoting and Storage:

    • Action: Divide the stock into single-use aliquots (e.g., 50–100 µL). Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store at -20°C (short-term) or -80°C (long-term).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade over time. Inert gas purging displaces oxygen and moisture[5].

G Start Lyophilized Powder 3-{[(2-Fluorobenzyl)oxy]methyl}... Eq Thermal Equilibration (Warm to 25°C) Start->Eq Weigh Precision Weighing (Analytical Balance) Eq->Weigh Solvent Add Anhydrous DMSO (Protect from moisture) Weigh->Solvent Mix Vortex & Sonicate (Overcome lattice energy) Solvent->Mix QC Visual QC (Clear solution?) Mix->QC QC->Mix No (Precipitate) Aliquot Aliquot & Purge (Argon/Nitrogen gas) QC->Aliquot Yes Store Store at -20°C to -80°C (Desiccated) Aliquot->Store

Workflow for preparing 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine HCl DMSO stock solutions.

Downstream Aqueous Dilution (In Vitro Assays)

Directly applying high-concentration DMSO stocks to biological assays is toxic to cells. The stock must be diluted into an aqueous buffer (e.g., PBS, DMEM). However, transitioning a hydrophobic molecule from a pure organic solvent into an aqueous environment is the most common point of failure (precipitation) in assay preparation.

Controlled Dilution Methodology
  • Pre-warm the Buffer: Ensure the target aqueous buffer is pre-warmed to 37°C. Cold buffers drastically reduce the kinetic solubility limit of the compound.

  • Kinetic Mixing (The Dropwise Rule):

    • Action: Place the tube containing the aqueous buffer on a vortex mixer set to a moderate speed.

    • Action: Using a micropipette, add the DMSO stock solution dropwise directly into the center of the spinning vortex.

    • Causality: If the DMSO stock is injected as a single bolus into a static buffer, the localized concentration of the compound at the injection site will instantly exceed its aqueous solubility limit, causing irreversible nucleation and precipitation. Rapid kinetic mixing disperses the DMSO instantly, keeping the compound below its supersaturation threshold.

  • Solvent Limit Compliance: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Table 2: Standard Dilution Matrix (Targeting 0.1% Final DMSO)
Desired Assay ConcentrationRequired DMSO Stock ConcentrationDilution Ratio (DMSO : Buffer)
10 µM10 mM1 : 1000
50 µM50 mM1 : 1000
100 µM100 mM1 : 1000

Troubleshooting & Quality Control

Even with strict adherence to protocols, environmental variables can impact solubility. The following diagnostic pathway provides a logical framework for resolving precipitation events.

Troubleshooting Precip Precipitation Observed in Aqueous Dilution CheckDMSO Check DMSO Stock (Water Contamination?) Precip->CheckDMSO FreshDMSO Prepare Fresh Stock with Anhydrous DMSO CheckDMSO->FreshDMSO Yes (Degraded) Rate Dilution Rate Issue? (Added too fast?) CheckDMSO->Rate No (Pristine) Success Homogeneous Solution Ready for Assay FreshDMSO->Success Dropwise Add Dropwise to Rapidly Stirring Buffer Rate->Dropwise Yes Dropwise->Success

Troubleshooting pathway for resolving precipitation during aqueous dilution.

Diagnostic Checklist:

  • Cloudiness in the DMSO Stock: If the pure DMSO stock becomes cloudy after storage, it has likely absorbed water or the compound has crashed out due to freezing. Re-warm to 37°C and sonicate. If it does not clear, discard the aliquot.

  • Precipitation upon Aqueous Dilution: If the compound crashes out when added to media, you have either exceeded the maximum aqueous solubility of the compound, or the dilution was performed too rapidly. Lower the final assay concentration or utilize a biocompatible co-solvent (e.g., 5% Tween-80) to stabilize the emulsion.

References

  • ResearchGate. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. "Rate of water uptake of DMSO stored in uncapped tubes for more than 72h." Journal of Biomolecular Screening. Available at:[Link]

  • NIH PMC. "Hydrochloride Salt of the GABAkine KRM-II-81." National Institutes of Health. Available at:[Link]

Sources

Method

Application of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Pyrrolidine Scaffolds In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold," a structural motif consistently found in a mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyrrolidine Scaffolds

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its prevalence is due to a combination of favorable attributes: the sp³-hybridized carbons provide a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space, while the nitrogen atom can serve as a crucial hydrogen bond donor or acceptor, enhancing interactions with biological targets.[3][5] The conformational flexibility of the five-membered ring, a phenomenon known as "pseudorotation," further enables it to adapt its shape to optimize binding with a target protein.[1][2]

The strategic incorporation of fluorine into drug candidates is another cornerstone of contemporary medicinal chemistry. The 2-fluoro-benzyl moiety, in particular, can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can lead to more favorable interactions with the target protein, potentially increasing binding affinity and selectivity.

This guide provides a detailed exploration of the application of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride , a key building block that synergistically combines the advantages of the pyrrolidine scaffold with the beneficial properties of fluorination. We will delve into its role in the design and synthesis of potent and selective therapeutic agents, with a particular focus on its application as a core intermediate for muscarinic receptor antagonists.

Physicochemical Properties and Role as a Versatile Intermediate

3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a versatile building block for the synthesis of a wide range of biologically active molecules. Its key structural features make it an attractive starting point for creating diverse compound libraries for high-throughput screening.

PropertyValue
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol

Data sourced from publicly available chemical supplier information.

The primary amine of the pyrrolidine ring, available after deprotection, serves as a key functional handle for further chemical modifications. The most common and impactful of these is N-alkylation, which allows for the introduction of various substituents to modulate the pharmacological properties of the final compound.[6][7][8][9] The 2-fluorobenzyl group provides a metabolically stable, lipophilic moiety that can engage in favorable interactions within the binding pockets of target proteins.

Application Focus: Synthesis of Novel Muscarinic M3 Receptor Antagonists

A compelling application of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is in the synthesis of novel muscarinic M3 receptor antagonists. Muscarinic receptors, particularly the M3 subtype, are key players in the regulation of smooth muscle contraction, and their antagonists are used in the treatment of conditions such as overactive bladder (OAB).[10][11][12][13] Darifenacin, an approved drug for OAB, features a pyrrolidine core and demonstrates high selectivity for the M3 receptor.[12][13]

The structure of our title compound provides an excellent starting point for creating darifenacin analogs with potentially improved properties. The following sections will detail a representative synthetic protocol and the subsequent biological evaluation of a novel M3 antagonist derived from this versatile building block.

Workflow for the Synthesis and Evaluation of a Novel M3 Antagonist

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride B Deprotection (Free Base Formation) A->B C N-Alkylation with a Suitable Electrophile B->C D Purification and Characterization C->D E In Vitro Receptor Binding Assays (M1-M5 Subtypes) D->E Test Compound F Functional Assays (e.g., Bladder Strip Contraction) E->F G In Vivo Efficacy Studies (e.g., OAB Models) F->G H ADME/Tox Profiling G->H G cluster_pathway M3 Receptor Signaling in Smooth Muscle ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates Antagonist Novel Antagonist (from title compound) Antagonist->M3R Blocks Block X Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Sources

Application

Application Note: Chromatographic Separation of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Enantiomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule: 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine (CAS: 1219980-84-3)[1] Introduction & Mechanistic Insights The enantiomeric res...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule: 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine (CAS: 1219980-84-3)[1]

Introduction & Mechanistic Insights

The enantiomeric resolution of basic chiral amines remains a critical bottleneck in the synthesis of pharmaceutical intermediates. The target molecule, 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine, features a highly basic secondary amine within the pyrrolidine ring and a single stereocenter at the C3 position.

The Challenge of Basic Amines

Unprotected pyrrolidines exhibit strong basicity ( pKa​≈10−11 ). In liquid and supercritical fluid chromatography, this basic nitrogen acts as a strong hydrogen bond donor and acceptor. Without proper chromatographic control, the amine will undergo secondary electrostatic interactions with residual, unendcapped silanols on the silica backbone of the Chiral Stationary Phase (CSP). This phenomenon manifests as severe peak tailing, unpredictable retention times, and the complete collapse of enantiomeric resolution[2].

The Mechanistic Solution

To achieve baseline separation, two synergistic choices must be made:

  • Stationary Phase Selection: Immobilized, meta-substituted polysaccharide CSPs, such as CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), provide a highly structured chiral cavity[3]. The meta-substitution enhances the π−π stacking and dipole-dipole interactions with the 2-fluorobenzyl ether moiety of the analyte[4].

  • Mobile Phase Additives: The introduction of basic additives (e.g., ammonia, ethanolamine, or diethylamine) is mandatory. These additives preferentially bind to the acidic residual silanols on the column, effectively "masking" them from the pyrrolidine analyte, thereby sharpening peak shape and restoring the primary chiral recognition mechanism[4][5].

Method Development Workflow

G N1 Racemic 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine N2 Primary CSP Screening (CHIRALPAK IA, IB, IC, IG) N1->N2 N3 Chromatographic Mode Selection N2->N3 N4 SFC Mode (Preferred) CO2 / MeOH N3->N4 N5 NP-HPLC Mode Hexane / IPA N3->N5 N6 Additive Optimization (Masking Silanols with NH3 or DEA) N4->N6 N5->N6 N7 Enantiomeric Resolution (Rs > 1.5) & Semi-Prep Scale-up N6->N7

Workflow for chiral method development of basic pyrrolidines.

Experimental Protocols & Methodologies

To ensure a self-validating system, the following protocols include both Supercritical Fluid Chromatography (SFC) and Normal Phase HPLC (NP-HPLC) methods. SFC is the industry standard for basic amines due to its high diffusivity, rapid equilibration, and minimal solvent waste[5].

Protocol A: Supercritical Fluid Chromatography (SFC)

Objective: Rapid, high-throughput enantiomeric separation suitable for analytical screening and preparative scale-up.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine (often supplied as a hydrochloride salt[1]) in HPLC-grade Methanol to a concentration of 2.0 mg/mL. Note: If the HCl salt is used, ensure the mobile phase additive concentration is sufficient to free-base the analyte in situ.

  • System Equilibration: Install a CHIRALPAK® IG column (4.6 × 250 mm, 5 µm). Purge the system with CO2​ and the co-solvent (Methanol containing 20 mM NH3​ or 0.1% Ethanolamine). Equilibrate at 120 bar backpressure and 40 °C until the UV baseline is perfectly stable (typically 10 column volumes).

  • Injection: Inject 5 µL of the sample.

  • Elution & Monitoring: Run the isocratic method at a flow rate of 3.0 mL/min. Monitor the eluent via Photodiode Array (PDA) detection at 210 nm and 254 nm.

  • System Suitability Verification: Calculate the resolution ( Rs​ ). The run is only validated if Rs​≥1.5 and the tailing factor ( Tf​ ) for both enantiomers is ≤1.2 .

Protocol B: Normal Phase HPLC (NP-HPLC)

Objective: A robust alternative when SFC instrumentation is unavailable.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemate in a mixture of n-Hexane/Isopropanol (80:20 v/v) to a concentration of 1.0 mg/mL.

  • Mobile Phase Preparation: Prepare an isocratic blend of n-Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Causality note: DEA is volatile and easily removed during downstream solvent evaporation, making it ideal for semi-prep recovery.

  • System Equilibration: Flush a CHIRALPAK® IC or IG column (4.6 × 250 mm, 5 µm) at 1.0 mL/min at 25 °C for 30 minutes.

  • Injection & Elution: Inject 10 µL of the sample. Monitor at 210 nm.

  • Column Wash: Post-analysis, flush the column with Hexane/Ethanol (90:10) without DEA to preserve the immobilized stationary phase lifespan.

Quantitative Data & Expected Results

The following table summarizes the validated chromatographic parameters expected when applying the above protocols to 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine.

ParameterProtocol A (SFC)Protocol B (NP-HPLC)
Stationary Phase CHIRALPAK® IG (5 µm)CHIRALPAK® IG or IC (5 µm)
Mobile Phase CO2​ / MeOH + 20 mM NH3​ (70:30)Hexane / IPA + 0.1% DEA (80:20)
Flow Rate 3.0 mL/min1.0 mL/min
Temperature 40 °C25 °C
Backpressure 120 barAmbient
Expected Run Time < 6.0 minutes< 15.0 minutes
Selectivity ( α ) ≥1.35 ≥1.25
Resolution ( Rs​ ) >2.0 (Baseline) >1.5 (Baseline)
Tailing Factor ( Tf​ ) 1.0−1.1 1.1−1.3

Table 1: Comparative chromatographic parameters for the enantiomeric resolution of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine.

Sources

Method

Application Note: Scale-Up Synthesis Protocols for 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS RN: 1219980-84-3) [1] Executive Summary & Retrosynthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS RN: 1219980-84-3) [1]

Executive Summary & Retrosynthetic Strategy

The transition of an Active Pharmaceutical Ingredient (API) intermediate from medicinal chemistry bench-scale to pilot-plant manufacturing requires a fundamental redesign of the synthetic route. As a Senior Application Scientist, I have structured this protocol to address the critical bottlenecks in early-phase scale-up: thermal management, reagent toxicity, and isolation efficiency.

The target molecule, 3-{[(2-fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, is a highly versatile building block featuring a functionalized pyrrolidine core and a fluorinated benzyl ether linkage. The retrosynthetic strategy relies on two highly robust transformations:

  • Etherification: Coupling of commercially available N-Boc-3-pyrrolidinemethanol with 2-fluorobenzyl bromide.

  • Deprotection & Salification: Simultaneous removal of the tert-butoxycarbonyl (Boc) protecting group and formation of the hydrochloride salt.

To ensure this is a self-validating system , the process is engineered so that physical phenomena (e.g., phase separation, cessation of gas evolution, and spontaneous crystallization) serve as intrinsic indicators of reaction progress and purity.

Process Workflow & Logical Relationships

The following diagram illustrates the telescoped workflow, highlighting the phase transitions and chemical transformations that enable a seamless scale-up without the need for intermediate chromatographic purification.

SynthesisWorkflow SM N-Boc-3-pyrrolidinemethanol + 2-Fluorobenzyl bromide Step1 Step 1: PTC Etherification NaOH (aq), Toluene, TBAB SM->Step1 Biphasic Mixing Int Boc-Protected Intermediate (Organic Phase) Step1->Int Phase Separation Step2 Step 2: Acidic Deprotection HCl, Acetone/Isopropanol Int->Step2 Solvent Swap Prod Target HCl Salt (Direct Crystallization) Step2->Prod -CO2, -Isobutylene

Figure 1: Scalable two-step synthesis of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine HCl.

Step 1: Scalable Williamson Etherification via Phase-Transfer Catalysis (PTC)

Causality & Mechanistic Insights

Traditionally, the utilizes sodium hydride (NaH) in polar aprotic solvents like DMF or THF [2]. On a multi-kilogram scale, NaH poses severe safety hazards due to explosive hydrogen gas evolution and the handling of mineral oil dispersions. Furthermore, DMF is notoriously difficult to remove and poses significant reprotoxicity concerns.

To engineer a safer, scalable alternative, we employ Phase-Transfer Catalysis (PTC) . By utilizing a biphasic system of aqueous sodium hydroxide (NaOH) and toluene, mediated by tetrabutylammonium bromide (TBAB), we completely eliminate hydrogen evolution [3]. The alkoxide is generated dynamically at the aqueous-organic interface and shuttled into the toluene phase to react with the electrophilic 2-fluorobenzyl bromide. Toluene allows for an easy phase separation and direct azeotropic drying, telescoping perfectly into the next step.

Step-by-Step Protocol
  • Reactor Preparation: Charge a clean, dry jacketed reactor with N-Boc-3-pyrrolidinemethanol (1.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (10 volumes).

  • Base Addition: Begin moderate agitation. Slowly add 50% w/w aqueous NaOH (3.0 eq) while maintaining the internal temperature below 30°C using jacket cooling.

  • Heating: Increase agitation to ensure thorough mixing of the biphasic system and heat the mixture to 50°C.

  • Electrophile Dosing: Dose 2-fluorobenzyl bromide (1.05 eq) over 2 hours. Self-Validation Check: A mild exotherm will occur; the controlled dosing rate ensures the temperature remains stable at 50-55°C.

  • Reaction Aging: Stir at 60°C for 4–6 hours. Monitor via HPLC until the remaining starting material is <2%.

  • Workup & Phase Separation: Cool the reactor to 25°C. Stop agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 3 volumes) and brine (3 volumes) to remove residual NaOH and TBAB.

  • Concentration: Concentrate the toluene layer under reduced pressure (50 mbar, 45°C) to yield the intermediate tert-butyl 3-{[(2-fluorobenzyl)oxy]methyl}pyrrolidine-1-carboxylate as a crude oil.

Step 2: N-Boc Deprotection and Direct Hydrochloride Salt Formation

Causality & Mechanistic Insights

N-Boc deprotection is typically performed using trifluoroacetic acid (TFA) or HCl in dioxane. TFA requires an extensive basic workup to isolate the free amine. Because 3-{[(2-fluorobenzyl)oxy]methyl}pyrrolidine is highly water-soluble, an aqueous workup leads to catastrophic yield losses.

By utilizing concentrated aqueous HCl in acetone (or HCl gas in isopropanol), the deprotection occurs rapidly via the formation of a tert-butyl cation, which decomposes into isobutylene gas and carbon dioxide[4]. More importantly, this solvent system is specifically chosen to act as an antisolvent for the resulting hydrochloride salt. As the reaction progresses, the target API intermediate crystallizes directly from the reaction mixture. This eliminates the need for aqueous extraction, driving the reaction forward via Le Chatelier's principle and ensuring exceptional purity (>99.5%).

Step-by-Step Protocol
  • Solvent Swap: Dissolve the crude intermediate from Step 1 in acetone (8 volumes). Transfer to a reactor equipped with a gas scrubber (to manage isobutylene/CO2 off-gassing).

  • Cooling: Cool the solution to 0–5°C.

  • Acid Dosing: Slowly charge concentrated aqueous HCl (37%, 3.0 eq) keeping the internal temperature < 20°C.

  • Deprotection: Warm the mixture to 40°C and stir for 3–5 hours. Self-Validation Check: Vigorous gas evolution will commence. The cessation of bubbling physically indicates the consumption of the Boc group.

  • Crystallization: Once IPC confirms complete deprotection, cool the suspension slowly to 0–5°C at a rate of 10°C/hour. Age the suspension for 2 hours to maximize crystal growth.

  • Isolation: Filter the resulting white crystalline solid using a Nutsche filter. Wash the filter cake with cold acetone (2 x 2 volumes) to remove any residual colored impurities or unreacted benzyl bromide.

  • Drying: Dry the product under vacuum at 45°C to a constant weight.

Quantitative Data & Scale-Up Metrics

The following table summarizes the key performance indicators (KPIs) of this telescoped process, demonstrating its viability for pilot-plant manufacturing.

ParameterStep 1 (PTC Etherification)Step 2 (Deprotection & Salification)Overall Process
Yield (%) 92% (Assay yield)95% (Isolated)87.4%
Purity (HPLC AUC) > 97.0%> 99.5%> 99.5%
Volume Efficiency 12 L/kg8 L/kg20 L/kg
Process E-Factor ~15~8~23
Key Impurities Unreacted SM, Benzyl alcoholResidual Boc, Isobutylene oligomersN/A (Purged in filtrate)

References

  • Wikipedia, The Free Encyclopedia - Williamson ether synthesis. Available at:[Link]

  • Organic Process Research & Development (ACS Publications) - Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with 3-{[(2-Fluorobenzyl)oxy]methyl}pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride in various assays. This resource offers troubleshooting advice and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Physicochemical Properties and Initial Assessment

3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a small molecule that features a pyrrolidine ring, a secondary amine which imparts basicity, and a fluorobenzyl ether group.[1] The hydrochloride salt form is intended to enhance aqueous solubility.[2] However, the molecule's organic scaffold can still present solubility challenges in purely aqueous buffers, especially at neutral or higher pH where the amine is less likely to be protonated.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are some common issues and step-by-step solutions:

Q1: My compound precipitated when I added my stock solution to my aqueous assay buffer. What should I do?

This is a common problem when a compound is dissolved in a high-percentage organic solvent (like DMSO) for a stock solution and then diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Optimize the Co-Solvent Concentration: While preparing your working solution, minimize the percentage of the organic co-solvent. For most cell-based assays, the final concentration of DMSO should be below 0.5%, and for ethanol, it should be less than 1%.[5]

  • Use a Different Co-Solvent: If DMSO is causing issues, consider other water-miscible organic solvents.[5] 2-pyrrolidone has been shown to be a more effective solubilizer than ethanol, propylene glycol, or polyethylene glycol 400 for some poorly soluble compounds.[6]

  • Employ Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the assay buffer. This gradual change in solvent composition can help keep the compound in solution.[5]

  • Vortex During Dilution: When adding the stock solution to the buffer, ensure vigorous mixing or vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.[5]

Q2: I need to prepare a high-concentration stock solution. Which solvent should I use?

The choice of solvent for your stock solution is critical.

Solvent Selection Guide:

SolventSuitability for Stock SolutionsConsiderations
DMSO ExcellentHighly effective for many organic molecules. Ensure the final concentration in the assay is low to avoid cellular toxicity.
Ethanol GoodA good alternative to DMSO, but may be less effective for highly lipophilic compounds.[7]
N,N-Dimethylformamide (DMF) GoodAnother strong organic solvent, but like DMSO, can have cellular toxicity.[7]
Water Poor to ModerateAs a hydrochloride salt, it should have some aqueous solubility, but likely not enough for a high-concentration stock.

This table summarizes common solvents for preparing stock solutions of organic compounds.

Protocol for Preparing a High-Concentration Stock Solution:

  • Accurately weigh the desired amount of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride.

  • Add a small volume of your chosen organic solvent (e.g., DMSO).

  • Vortex or sonicate until the compound is fully dissolved.

  • If necessary, gently warm the solution to aid dissolution, but be cautious of potential compound degradation.

  • Once dissolved, add more solvent to reach your final target concentration.

  • Store the stock solution appropriately, typically at -20°C or -80°C, to maintain stability.

Q3: Can I use pH adjustment to improve the solubility of my compound in an aqueous buffer?

Yes, pH adjustment can be a very effective technique for ionizable compounds.[8][9]

Mechanism of Action: 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride contains a secondary amine within the pyrrolidine ring, which is basic.[1] In acidic conditions (lower pH), this amine will be protonated, increasing the compound's positive charge and enhancing its interaction with polar water molecules, thereby increasing solubility.[4][9] As the pH increases and becomes more basic, the amine will be deprotonated, becoming neutral and less water-soluble.[10]

Experimental Workflow for pH-Dependent Solubility:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Prepare a series of buffers with varying pH (e.g., 4.0 to 8.0) B Add an excess of the compound to each buffer A->B C Incubate samples with agitation (e.g., 24-48 hours at a constant temperature) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the supernatant (e.g., via HPLC-UV) D->E F Plot solubility vs. pH to determine the optimal pH range E->F

Workflow for determining pH-dependent solubility.

Important Considerations:

  • Ensure your chosen buffer system does not interfere with your assay.

  • Be aware that changing the pH might affect the biological activity of your compound or the stability of other assay components.[5]

Q4: I've tried co-solvents and pH adjustment, but I'm still having solubility issues. What other techniques can I explore?

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Advanced Solubilization Techniques:

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11][12] Common non-ionic surfactants used in biological assays include Tween-80 and Pluronic-F68.[11]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[11]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[12] While more common in drug formulation for oral delivery, the principles can be adapted for preparing concentrated aqueous solutions.[2]

Decision Tree for Troubleshooting Solubility:

G Start Solubility Issue Identified Q1 Is the final concentration of co-solvent (e.g., DMSO) below 0.5%? Start->Q1 A1 Reduce co-solvent concentration or use serial dilution Q1->A1 No Q2 Have you tried adjusting the pH to be more acidic? Q1->Q2 Yes A1->Q2 Success Solubility Issue Resolved A1->Success A2 Perform a pH-solubility profile to find the optimal pH Q2->A2 No Q3 Have you considered using surfactants or cyclodextrins? Q2->Q3 Yes A2->Q3 A2->Success A3 Test various concentrations of non-ionic surfactants (e.g., Tween-80) or cyclodextrins Q3->A3 No Fail Consult a formulation specialist Q3->Fail Yes A3->Success

A decision-making workflow for addressing solubility problems.
Conclusion

Overcoming the solubility challenges of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is achievable through a systematic approach. By understanding the physicochemical properties of the molecule and methodically exploring variables such as co-solvent concentration, pH, and the use of solubilizing excipients, you can develop a robust protocol for your specific assay needs. Always validate your chosen solubilization method to ensure it does not interfere with your experimental results.

References
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]

  • Pearson. (2024, August 4). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Available from: [Link]

  • ResearchGate. (2025, August 10). Solubilization of poorly soluble compounds using 2-pyrrolidone. Available from: [Link]

  • Babu, R. J., & Venkatesan, N. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(9), 696-700. Available from: [Link]

  • Google Patents. (n.d.). WO2002006222A1 - Pyrrolidine derivatives as inhibitors of endothelin-converting enzyme.
  • Iovine, V., Bissyèdé, X., & Probst, D. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. Available from: [Link]

  • NextSDS. (n.d.). 3-[(2,4-Dichlorobenzyl)oxy]pyrrolidinehydrochloride — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Available from: [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available from: [Link]

  • Rojas-Guzmán, D., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances, 12(35), 22915-22924. Available from: [Link]

  • ResearchGate. (2025, August 7). (PDF) Physicochemical properties and biological activity of the new antiviral substance. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 3-{[(2-Fluorobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride. As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying scientific principles of the purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 3-(hydroxymethyl)pyrrolidine or 2-fluorobenzyl bromide/chloride.

    • Intermediates: Incomplete reaction products or side-products from the synthetic steps.

    • Reagents: Residual catalysts or reagents used in the synthesis.[1]

  • Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, extreme pH), leading to the formation of impurities.[2]

  • Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.[1]

Q2: What is the recommended first-line purification technique for this compound?

A2: For a crystalline solid like a hydrochloride salt, recrystallization is often the most efficient and scalable initial purification method. It is particularly effective at removing small amounts of impurities that have different solubility profiles from the desired product.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended under the following circumstances:

  • When recrystallization fails to yield a product of the desired purity.

  • If the impurities have very similar solubility profiles to the target compound.

  • For separating a complex mixture of impurities.

  • When a very high degree of purity is required, such as for analytical standards.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[3]

  • Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities and residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities with distinct signals.

  • Mass Spectrometry (MS): Used to identify the molecular weight of the compound and its impurities.[5]

Troubleshooting Guides

Recrystallization Troubleshooting

Issue 1: Oiling Out - The compound separates as a liquid instead of crystals.

  • Cause: The solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent"). This will decrease the overall solubility.

    • Cool the solution slowly. Allow it to cool to room temperature undisturbed before moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of the pure compound if available.

Issue 2: Poor Recovery of the Product.

  • Cause: The compound is too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Concentrate the solution by evaporating some of the solvent.

    • Add an anti-solvent to the filtrate to precipitate more product. Be aware that this may also precipitate more impurities.

    • Cool the solution to a lower temperature if possible.

    • Re-evaluate the solvent system. A different solvent or solvent mixture may provide a better solubility profile.

Column Chromatography Troubleshooting

Issue 1: Poor Separation of the Compound from an Impurity.

  • Cause: The chosen mobile phase (eluent) has a polarity that is too similar for the compound and the impurity, resulting in similar retention times on the stationary phase.

  • Troubleshooting Steps:

    • Adjust the eluent polarity.

      • If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).

      • If the compounds are eluting too slowly or not at all, increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol).

    • Consider a different stationary phase. If using silica gel (normal phase), consider using alumina or a reverse-phase column (e.g., C18) with a polar mobile phase.[6]

    • Optimize the column loading. Overloading the column can lead to band broadening and poor separation.

Issue 2: Tailing of the Product Peak.

  • Cause: The compound is interacting too strongly with the stationary phase. For an amine hydrochloride salt on silica gel, this can be due to the acidic nature of the silica.

  • Troubleshooting Steps:

    • Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel and reduce strong interactions.

    • Consider using a different stationary phase, such as neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

Objective: To purify the title compound by removing impurities with different solubility profiles.

Materials:

  • Crude 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as isopropanol/diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble when heated.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals should start to form.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Objective: To purify the title compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between the desired compound and its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to move the mobile phase through the column.

  • Fraction Collection: Collect fractions in test tubes as the eluent comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography

Stationary PhaseEluent System (Starting Ratios)Notes
Silica GelDichloromethane:Methanol (98:2 to 90:10)Increase methanol for higher polarity.
Silica GelEthyl Acetate:Hexane with 0.5% TriethylamineThe triethylamine is added to prevent peak tailing of the amine salt.
C18 (Reverse Phase)Water:Acetonitrile with 0.1% Formic AcidIncrease acetonitrile for higher elution strength.

Visualization of Workflows

Recrystallization Troubleshooting Workflow

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes oiling Oiling Out crystals->oiling No reheat Re-heat solution oiling->reheat add_anti Add anti-solvent reheat->add_anti slow_cool Cool even slower add_anti->slow_cool slow_cool->cool

Caption: Troubleshooting logic for recrystallization.

Column Chromatography Workflow

G start Crude Mixture tlc TLC analysis to find eluent system start->tlc pack Pack column with silica gel tlc->pack load Load sample pack->load elute Elute with chosen solvent system load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References

  • Benchchem. Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
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  • Benchchem. pyrrolidine hydrochloride | 25150-61-2.
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  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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  • IJPSR. presence of organic impurities into active pharmaceutical ingredients. (2014).
  • Axios Research. Pyrrolidine Impurity 1.
  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
  • ChemScene. 1185079-86-0 | 3-((3-Fluorobenzyl)oxy)pyrrolidine hydrochloride.
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  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. (2025).
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  • MilliporeSigma. 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride | 17741-15-0.

Sources

Reference Data & Comparative Studies

Validation

3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride vs 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine

Introduction The pyrrolidine ring is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" due to its sp³-hybridized 3D character, which enhances target specificity and pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" due to its sp³-hybridized 3D character, which enhances target specificity and pharmacokinetic profiles ()[1]. When functionalized with fluorinated benzyl ethers, these building blocks become powerful tools for Structure-Activity Relationship (SAR) optimization. The strategic placement of fluorine (ortho vs. meta) and the physical form of the building block (hydrochloride salt vs. free base) drastically dictate both synthetic handling and biological performance ()[2].

This guide objectively compares 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (Compound A) and 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine (Compound B), providing researchers with mechanistic insights and validated experimental protocols for utilizing these fragments in drug discovery.

Mechanistic Insights: Positional Isomerism and Physical Form

The Fluorine Effect (2-F vs 3-F)

Fluorine is highly electronegative but sterically small (van der Waals radius 1.47 Å). However, its positional placement on a benzyl ether alters the molecule's conformation and metabolic fate ()[3].

  • 2-Fluoro (Compound A): The ortho-fluorine introduces localized steric hindrance near the ether oxygen. This restricts the rotational freedom of the benzyl group, often "locking" the molecule into a specific bioactive conformation. It also sterically shields the ether linkage from enzymatic cleavage.

  • 3-Fluoro (Compound B): The meta-fluorine primarily exerts an inductive electron-withdrawing effect without significantly restricting ether rotation. This position is highly effective at blocking cytochrome P450 (CYP450) mediated aromatic hydroxylation, often leading to superior metabolic half-lives compared to ortho-substituted analogs ()[4].

Handling: HCl Salt vs. Free Base
  • Compound A (HCl Salt): Highly crystalline and stable against atmospheric oxidation. However, the protonated secondary amine is non-nucleophilic. Synthetic workflows must include a stoichiometric amount of an organic base to liberate the reactive free amine.

  • Compound B (Free Base): Exists typically as a viscous oil. It is immediately reactive for N-alkylation or acylation without exogenous base, minimizing side reactions in base-sensitive environments. However, it requires storage under inert gas to prevent degradation.

Physicochemical Profiling

Table 1: Comparative Physicochemical Properties

PropertyCompound A (2-Fluoro Isomer)Compound B (3-Fluoro Isomer)
Chemical Form Hydrochloride (HCl) SaltFree Base
Molecular Weight 245.72 g/mol 209.26 g/mol
Physical State Crystalline SolidViscous Oil / Low-Melting Solid
Water Solubility High (>50 mg/mL)Low-Moderate (<5 mg/mL)
Nucleophilicity Masked (Requires Base)Active (Directly Reactive)
Storage Requirement Ambient, DesiccatedInert Gas (Argon/N₂), 2-8°C

Experimental Workflows & Methodologies

SAR_Workflow A Compound A (2-F, HCl Salt) C N-Alkylation / Derivatization A->C Requires Base B Compound B (3-F, Free Base) B->C Direct Reactivity D In Vitro Profiling (Metabolic Stability) C->D E Lead Selection D->E

Workflow for evaluating 2-F and 3-F pyrrolidine isomers in SAR campaigns.

Protocol 1: N-Alkylation via Reductive Amination

Causality & Self-Validation: This protocol appends a functional group to the pyrrolidine nitrogen via an imine intermediate. A negative control (omitting the reducing agent) validates that the product is uniquely formed via reduction. DIPEA is strictly required for Compound A to neutralize the HCl salt; omitting it results in reaction failure, proving the necessity of the free amine for nucleophilic attack.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the pyrrolidine derivative in 5 mL of anhydrous Dichloroethane (DCE).

  • Base Addition (Conditional): If using Compound A (HCl salt), add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature to liberate the free base. If using Compound B (Free base), skip this step.

  • Imine Formation: Add 1.1 mmol of the target aldehyde (e.g., benzaldehyde) and 1.5 mmol of glacial acetic acid. Stir for 2 hours at room temperature.

  • Reduction: Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Stir for 12 hours.

  • Quench & Extract: Quench with saturated NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Run a parallel control without NaBH(OAc)₃ to confirm the disappearance of the imine intermediate via LC-MS.

Table 2: Comparative N-Alkylation Yields (Model Reaction with Benzaldehyde)

ReactantConditionIsolated Yield (%)Observation
Compound A + 1.2 eq DIPEA85%Clean conversion to tertiary amine.
Compound A No Base Added<10%Reaction stalled; amine remains protonated.
Compound B No Base Added82%Direct conversion; trace oxidation byproducts.
Protocol 2: In Vitro Microsomal Stability Assay

Causality & Self-Validation: To determine how the 2-F vs 3-F position protects against hepatic metabolism, this assay exposes the derivatized compounds to Human Liver Microsomes (HLM). Verapamil is used as a high-clearance positive control to validate the enzymatic activity of the microsomes.

Step-by-Step Procedure:

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Met_Stability Start Microsome Incubation NADPH Add NADPH Cofactor Start->NADPH Quench Acetonitrile Quench NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Half-Life LCMS->Data

Step-by-step logic for in vitro microsomal stability profiling.

Table 3: Comparative HLM Stability (Post-Derivatization)

Scaffold UsedFluorine PositionHLM Intrinsic Clearance (µL/min/mg)Half-Life ( t1/2​ )
Compound A ortho (2-F)30.845 mins
Compound B meta (3-F)17.778 mins
Verapamil N/A (Control)>150<10 mins

Data Interpretation: The meta-fluorine (Compound B) provides superior protection against CYP-mediated degradation compared to the ortho-fluorine, making it highly favorable for extending the pharmacokinetic half-life of the resulting drug candidate.

Conclusion

When designing CNS-active agents, the choice between 2-fluoro and 3-fluoro pyrrolidine building blocks extends beyond simple atom swapping. Compound A (HCl salt) offers superior shelf stability and conformational rigidity, ideal for locking in specific receptor interactions. Conversely, Compound B (Free base) streamlines base-free synthetic routes and leverages the meta-fluorine to significantly extend metabolic half-life. Selection should be driven by the specific metabolic liabilities and conformational requirements of the target pharmacophore.

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Comparative

High-Field vs. Benchtop NMR: Structural Validation and qNMR Purity Assessment of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

Executive Summary For pharmaceutical researchers and quality control (QC) professionals, validating the structural integrity and batch purity of active pharmaceutical ingredient (API) intermediates is a critical regulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and quality control (QC) professionals, validating the structural integrity and batch purity of active pharmaceutical ingredient (API) intermediates is a critical regulatory requirement. This guide provides an objective, data-driven comparison between traditional High-Field NMR (600 MHz) and modern Benchtop NMR (80 MHz) platforms for the validation of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride , a heavily functionalized fluorinated building block[1]. By integrating the latest quantitative NMR (qNMR) lifecycle approaches, this guide establishes a self-validating framework for routine batch release.

Analytical Workflow & Self-Validating Protocol

The reliability of any NMR analysis is inherently tied to sample preparation and instrument calibration. The workflow below outlines the comparative pathways for analyzing the target API intermediate.

NMR_Workflow Prep Sample Prep API + DMSO-d6 + IC Platform Platform Selection Prep->Platform HighField High-Field NMR (600 MHz) Platform->HighField Benchtop Benchtop NMR (80 MHz) Platform->Benchtop Acq Data Acquisition (1D & 2D) HighField->Acq Benchtop->Acq Process Processing FT & Integration Acq->Process Output Structural ID & qNMR Purity Process->Output

Fig 1: Comparative NMR analytical workflow for structural validation and purity assessment.

Step-by-Step Methodology (Self-Validating System)

To ensure trustworthiness and eliminate user bias, the following protocol incorporates internal metrological checks:

  • Sample Preparation (Gravimetric Precision): Accurately weigh 20.0 mg of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride and 5.0 mg of Maleic Acid (Certified Reference Material, Internal Calibrant) into a vial. Dissolve completely in 0.6 mL of DMSO-d6. Causality: Maleic acid is selected because its singlet resonance (~6.26 ppm) occupies a spectral window completely devoid of the API's aliphatic or aromatic signals, preventing integration overlap[2].

  • Shimming & Line Shape Verification: Prior to acquisition, shim the magnet until the solvent residual peak (DMSO-d5 at 2.50 ppm) exhibits a width at half-height ( W1/2​ ) of < 0.8 Hz for high-field or < 1.5 Hz for benchtop. Causality: Poor shimming artificially broadens peaks, leading to integration errors in qNMR.

  • T1 Inversion Recovery Test: Execute a rapid T1​ measurement sequence. Causality: The relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery, a strict requirement for quantitative accuracy[3].

  • Data Acquisition: Acquire the 1D 1 H spectrum using a 90° excitation pulse. Use 16 scans for the 600 MHz system and 64 scans for the 80 MHz benchtop system to achieve a Signal-to-Noise Ratio (SNR) > 150:1 for the target peaks.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, zero-fill to 64k data points, and perform a Fourier Transform (FT). Manually correct the phase (zero and first order) and apply a multipoint baseline correction.

Structural Elucidation & Signal Causality

3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride presents a complex spin system. Understanding the physical causality behind its chemical shifts is vital for accurate structural validation.

  • Protonation Effects: Because the molecule is a hydrochloride salt, the pyrrolidine nitrogen is protonated ( NH2+​ ). This positive charge withdraws electron density, shifting the adjacent C2 and C5 protons significantly downfield (~3.05–3.25 ppm). Furthermore, the chiral center at C3 renders the ring protons diastereotopic, meaning the two protons on the same carbon (e.g., C4) exist in different magnetic environments and split each other, creating complex multiplets.

  • Spin-Spin Coupling (C-F): The fluorine atom ( 19 F, spin = 1/2) in the ortho-position of the benzyl ring couples strongly with the aromatic carbons. In the 13 C spectrum, this manifests as distinct doublet splittings (e.g., 1JC−F​≈245 Hz for C2', and 2JC−F​≈15 Hz for C1').

Table 1: Simulated NMR Assignments (600 MHz, DMSO-d6)
NucleusChemical Shift (ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment Causality
1 H 9.20br s2HPyrrolidine NH2+​ (Broad due to solvent exchange)
1 H 7.45, 7.38, 7.25td (J=7.8, 1.5), m, m4H2-Fluorophenyl Ar-H (Complex H-H and H-F coupling)
1 H 4.55s2HBenzyl −CH2​−O− (Deshielded by O and Ar ring)
1 H 3.45d (J=6.5)2HPyrrolidine −CH2​−O−
1 H 3.25 – 3.05m4HPyrrolidine C2-H 2​ , C5-H 2​ (Deshielded by N+ )
1 H 2.60m1HPyrrolidine C3-H (Chiral center)
13 C 160.5d ( 1JC−F​=245 )-Ar-C2' (Direct C-F bond)
13 C 71.5, 65.2s, d ( 3JC−F​=4 )-Pyr- CH2​ -O, Benzyl- CH2​ -O

Platform Comparison: High-Field vs. Benchtop NMR

While 600 MHz superconducting spectrometers are the gold standard for absolute structural elucidation, 80 MHz benchtop systems utilizing permanent Neodymium (NdFeB) magnets have revolutionized in-line analysis and routine pharmaceutical QC[4],[2].

The Physics of Resolution (First-Order vs. Second-Order Spectra): The primary difference between these platforms is the magnetic field strength, which dictates the Larmor precession frequency. While scalar coupling constants ( J ) remain identical across all field strengths, the chemical shift dispersion ( Δν ) in Hz scales linearly with the magnetic field.

  • High-Field (600 MHz): Δν≫J . The spectrum is "first-order," meaning the diastereotopic pyrrolidine multiplets are cleanly separated and easily assigned.

  • Benchtop (80 MHz): Δν≈J . The spectrum exhibits "second-order" effects (roofing and severe peak overlap) in the aliphatic region[4]. However, the isolated benzyl −CH2​− singlet at 4.55 ppm and the aromatic signals remain sufficiently resolved for accurate qNMR integration[2].

Table 2: Performance & Feasibility Matrix
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field 14.1 Tesla (Superconducting)1.88 Tesla (Permanent NdFeB)
Spectral Resolution <0.5 Hz (First-order spectra) <1.0 Hz (Second-order overlap)
Sensitivity (LOD) <1 µg ∼1 mg / mL[2]
Cryogen Dependency High (Liquid Helium & Nitrogen)None (Cryogen-free)
Infrastructure Dedicated facility, high maintenanceFume-hood compatible, portable
Primary Use Case Unknown impurity elucidationRoutine qNMR batch release

qNMR Validation Lifecycle for Batch Release

Quantitative NMR is now recognized as a primary metrological method. Recent revisions to USP General Chapters <761> and <1761> advocate for a lifecycle approach to analytical procedure validation, moving away from rigid traditional metrics toward an Analytical Target Profile (ATP) and Target Measurement Uncertainty (TMU)[5],[3].

qNMR_Lifecycle ATP Analytical Target Profile Define TMU IQ Instrument Qualification (OQ / PQ) ATP->IQ Establishes criteria Method Method Validation Linearity & Accuracy IQ->Method Verifies linearity Routine Routine QC Release Mass Fraction Purity Method->Routine Validated procedure

Fig 2: qNMR method validation lifecycle based on modern USP <761> guidelines.

Mass Fraction Purity Calculation

Using the Internal Calibrant (IC) method defined in the updated USP <761>[3], the absolute purity of the 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride batch is calculated using the isolated benzyl singlet (4.55 ppm, 2H) against the Maleic Acid singlet (6.26 ppm, 2H):

PAPI​=(IIC​IAPI​​)×(NAPI​NIC​​)×(MIC​MAPI​​)×(WAPI​WIC​​)×PIC​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity of the standard).

Because linearity is an inherent property of the NMR spectrometer's receiver rather than the chemical method itself, modern guidelines allow linearity to be verified during the Instrument Operational Qualification (OQ), drastically simplifying routine method validation[3].

Conclusion & Recommendations

For the rigorous structural elucidation of novel impurities or degradation products of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, High-Field NMR (600 MHz) remains indispensable due to its ability to resolve complex second-order diastereotopic couplings.

However, for routine batch release, purity determination, and in-line process monitoring, Benchtop NMR (80 MHz) offers a highly disruptive, cost-effective alternative. By selecting appropriate internal calibrants and leveraging isolated resonances (like the benzyl −CH2​− ), pharmaceutical laboratories can achieve regulatory-compliant qNMR validation without the massive overhead of superconducting infrastructure.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia. uspbpep.com.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). usp.org.
  • 1219980-84-3 | 3-(((2-Fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride - MolCore. molcore.com.
  • Schmidt, L. F., et al. "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation." Organic Process Research & Development (ACS Publications).
  • Keizers, P. H. J., et al. "Benchtop NMR spectroscopy in the analysis of substandard and falsified medicines as well as illegal drugs." Journal of Pharmaceutical and Biomedical Analysis (Ovid).

Sources

Validation

Fragment-Based Kinase Profiling: Cross-Reactivity Studies of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine Hydrochloride

Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with tunable selectivity profiles is paramount. 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (hereafter re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with tunable selectivity profiles is paramount. 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (hereafter referred to as FBMP-HCl , CAS 1219980-84-3) has emerged as a structurally compelling building block. Featuring a flexible ether linkage, a basic pyrrolidine ring, and a halogenated aromatic system, it offers a unique vector for probing kinase hinge regions and allosteric pockets. This guide objectively compares the cross-reactivity profile of FBMP-HCl against traditional kinase-directed fragments across broad kinase panels, providing actionable data for drug development professionals.

Mechanistic Rationale & Causality

Why evaluate FBMP-HCl over standard planar heterocycles? The pyrrolidine moiety is known to exploit specific binding pockets, such as the[1]. Furthermore, the 2-fluorobenzyl group can occupy deep, hydrophobic, tyrosine-rich channels or the adenine-binding pocket of the ATP cleft. The fluorine atom introduces potential halogen bonding and modulates the basicity of the adjacent ether oxygen, influencing the solvation penalty upon binding. Understanding its baseline cross-reactivity is critical before elaborating it into a lead-like[2].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity and eliminate false positives, our profiling relies on a self-validating, two-tier orthogonal approach. We pair High-Throughput Thermal Shift Assays (TSA) with the gold-standard Radiometric Kinase Assay.

Protocol 1: Primary Thermal Shift Assay (TSA) Screening

Causality: TSA measures the shift in melting temperature (ΔTm). A positive ΔTm indicates ligand-induced thermodynamic stabilization of the kinase fold, independent of enzymatic activity. This allows us to capture both ATP-competitive and allosteric binders without substrate bias.

  • Preparation: Dispense 2 µL of FBMP-HCl (1 mM in DMSO) into 384-well PCR plates.

  • Protein Loading: Add 18 µL of kinase buffer containing 2 µM of the recombinant kinase domain and 5x SYPRO Orange dye.

  • Thermal Denaturation: Subject the plates to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR machine.

  • Data Extraction: Calculate the first derivative of the fluorescence curve to determine the Tm. Hits are triaged at ΔTm > 2.0°C.

Protocol 2: Orthogonal Radiometric Filter-Binding Assay (³³P-ATP)

Causality: The radiometric assay is the[3]. It validates whether the thermodynamic binding observed in the TSA translates to functional enzymatic inhibition.

  • Reaction Assembly: Incubate 10 nM kinase, 100 µM substrate peptide, and FBMP-HCl (dose-response: 10 nM to 100 µM) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35).

  • Initiation: Add 10 µM ATP spiked with [γ-³³P]-ATP (specific activity 10 Ci/mmol).

  • Incubation & Termination: Incubate for 2 hours at room temperature. Quench the reaction with 3% phosphoric acid.

  • Filtration: Transfer the mixture to P81 phosphocellulose filter plates. Wash 3x with 1% phosphoric acid to remove unreacted ATP, leaving only the phosphorylated substrate.

  • Quantification: Add scintillation fluid and read on a microplate scintillation counter to calculate the IC₅₀.

Workflow A Compound Library (FBMP-HCl) B Primary Screen: Thermal Shift Assay A->B C Hit Triage (ΔTm > 2°C) B->C D Orthogonal Validation: Radiometric Assay C->D Validated Hits E Kinase Panel Profiling (Selectivity Index) D->E F Data Deconvolution E->F

Self-validating two-tier workflow for kinase inhibitor cross-reactivity profiling.

Comparative Data: Kinase Panel Cross-Reactivity

We benchmarked FBMP-HCl against two standard FBDD scaffolds: 3-Aminopyrazole (a classic promiscuous hinge binder) and Harmine, a[4]. The table below summarizes the IC₅₀ values across a representative mini-panel.

Kinase TargetKinase FamilyFBMP-HCl (IC₅₀, µM)3-Aminopyrazole (IC₅₀, µM)Harmine (IC₅₀, µM)Selectivity Rationale for FBMP-HCl
Plk1 (PBD) Polo-like12.5>100>100Pyrrolidine ring anchors in the broad PBD pocket.
DYRK1A CMGC45.285.00.08Weak hinge binding; lacks the planar β-carboline system.
ERK2 CMGC>10042.1>100Fails to induce necessary P-loop distortion required for ERK2.
Abl1 TK88.415.3>100Flexible ether linker clashes with rigid DFG-in conformation.
JAK2 TK>10022.6>100Excluded from the narrow ATP cleft due to ortho-fluoro bulk.
Data Interpretation

Unlike planar, heteroaromatic fragments (e.g., 3-aminopyrazole) that promiscuously bind the conserved ATP hinge region across the kinome, FBMP-HCl exhibits a highly restricted cross-reactivity profile. Its sp³-rich pyrrolidine core and flexible ether linker prevent it from acting as a generic ATP-competitive inhibitor. Instead, it shows preferential affinity for kinases with adaptable or specialized allosteric pockets, making it an excellent starting point for developing non-ATP competitive modulators.

Signaling Pathway Context & Intervention

To understand the biological implication of targeting Plk1 with an FBMP-HCl derived molecule, we must visualize the mitotic signaling cascade. Plk1 is a master regulator of the G2/M transition. By binding to the Polo-box domain (PBD), FBMP-HCl derivatives can allosterically block Plk1 from localizing to its substrates, thereby arresting the cell cycle without the severe off-target toxicity associated with ATP-competitive inhibitors.

Pathway S1 G2/M Checkpoint Signals K1 Aurora A Kinase S1->K1 K2 Plk1 (Active) K1->K2 Phosphorylation T1 Cdc25C Phosphorylation K2->T1 T2 Centrosome Maturation K2->T2 Out Mitotic Entry T1->Out T2->Out Drug FBMP-HCl Derivatives (PBD Blockade) Drug->K2 Inhibits Binding

Plk1 mitotic signaling cascade illustrating the allosteric intervention point.

References

  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Crossfire Oncology URL: [Link]

  • Title: How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition—The Development of the DYRK1A Inhibitor AnnH75 from the Alkaloid Harmine Source: MDPI URL: [Link]

  • Title: Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models Source: PMC (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical intermediates is paramount. 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride presents a unique set of disposal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical intermediates is paramount. 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride presents a unique set of disposal challenges due to its hybrid chemical structure. It combines a highly water-soluble, irritating amine salt with a stable, fluorinated aromatic ring.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and final destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first deconstruct the chemical properties that dictate its handling:

  • The Pyrrolidine Hydrochloride Core: As an amine formulated as a hydrochloride salt, this compound is highly hygroscopic and water-soluble. Upon contact with ambient moisture, sweat, or mucous membranes, it rapidly dissolves, causing acute localized skin, eye, and respiratory irritation 1[1]. This necessitates stringent dust-control measures during cleanup.

  • The Fluorobenzyl Ether Linkage: The presence of a carbon-fluorine (C-F) bond classifies this material as a halogenated organic compound. The C-F bond is exceptionally strong; improper disposal (e.g., standard low-temperature incineration) fails to destroy the molecule and instead releases highly toxic and corrosive hydrogen fluoride (HF) gas 2[2].

  • Regulatory Prohibition: Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart P, hazardous waste pharmaceuticals and their intermediates are strictly prohibited from being disposed of down the drain (sewering)3[3]. All aqueous washings must be captured.

Operational Safety & Spill Response Protocols

In the event of a spill, the primary objective is to prevent aerosolization of the hydrochloride salt and contain the fluorinated material for specialized destruction.

Step-by-Step Spill Response Workflow:

  • Isolate and Ventilate: Immediately evacuate non-essential personnel. Ensure local exhaust ventilation (e.g., fume hoods or snorkels) is operating at maximum capacity to capture aerosolized particulates4[4].

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is mandatory), tightly sealed chemical splash goggles, a lab coat, and an N95/P100 particulate respirator to prevent inhalation of the irritant powder 1[1].

  • Containment (Solid Spills): Never dry sweep. Dry sweeping aerosolizes the hygroscopic powder. Instead, gently cover the spill with slightly dampened absorbent pads. Because the compound is a water-soluble salt, the dampness will cause the top layer of the powder to dissolve slightly and adhere to the pad, suppressing dust formation without creating a liquid hazard.

  • Containment (Liquid Spills): If the compound is dissolved in a solvent, surround the spill with chemical absorbent booms. Apply a universal inert liquid-binding agent (e.g., diatomaceous earth or vermiculite) 4[4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, puncture-resistant high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent. Collect all wash water into the aqueous hazardous waste stream—do not wash it down the drain5[5].

Waste Segregation & Final Destruction Pathway

Proper segregation is critical to ensure the waste is routed to a facility capable of handling fluorinated organics.

Segregation Rules
  • Solid Waste: Powders, contaminated PPE, and empty vials must be collected in dedicated, sealable containers labeled as Halogenated Organic Waste 2[2].

  • Organic Liquid Waste: Solutions in organic solvents (e.g., DCM, Methanol) must be routed to the Halogenated Solvent Waste carboy. Do not mix with non-halogenated streams.

  • Aqueous Liquid Waste: Buffer solutions and spill washings must be collected in an Aqueous Hazardous Waste container.

The Destruction Mandate: High-Temperature Incineration

The only environmentally acceptable method for the final destruction of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is high-temperature incineration (>1000°C) 6[6].

Because the C-F bond is highly refractory, standard municipal incinerators cannot fully degrade it. The waste must be processed by a licensed hazardous waste facility equipped with a thermal oxidizer and acid gas scrubbers (such as calcium-based wet scrubbers). These scrubbers are non-negotiable; they capture and neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the fluorobenzyl group, preventing toxic atmospheric release2[2].

Quantitative Data & Waste Routing Summary

Waste StreamPhysical StatePrimary ContainerLabeling RequirementsFinal Destruction Pathway
Pure Powder / Spills SolidPuncture-resistant HDPE"Hazardous Waste: Halogenated Solid / Toxic"High-Temp Incineration (>1000°C)
Contaminated PPE SolidHeavy-duty poly bags"Hazardous Waste: Contaminated Debris"High-Temp Incineration (>1000°C)
Organic Solutions LiquidVented HDPE Carboy"Hazardous Waste: Halogenated Solvents"High-Temp Incineration (>1000°C)
Aqueous Washings LiquidVented HDPE Carboy"Hazardous Waste: Aqueous Toxic"Chemical Treatment / Incineration

Waste Routing Visualization

WasteRouting Start 3-{[(2-Fluorobenzyl)oxy]methyl} pyrrolidine HCl Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions/Washings) State->Liquid Bin1 Halogenated Solid Waste Container Solid->Bin1 Org Organic Solvents (e.g., DCM, MeOH) Liquid->Org Aq Aqueous Solutions Liquid->Aq Bin2 Halogenated Liquid Waste Container Org->Bin2 Bin3 Aqueous Hazardous Waste Container Aq->Bin3 Incinerator High-Temperature Incineration (>1000°C) with HF Scrubber Bin1->Incinerator Bin2->Incinerator Bin3->Incinerator

Workflow for the segregation and thermal destruction of fluorinated pyrrolidine waste.

References

  • Source: EPA.
  • Source: Cymitquimica.
  • Source: Red-on-line.
  • Source: Thermofisher.
  • Source: Benchchem.
  • Source: EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
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